molecular formula C10H5BrN2O2 B13222329 8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile

8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile

Cat. No.: B13222329
M. Wt: 265.06 g/mol
InChI Key: WQEGRUWOZJRKBN-UHFFFAOYSA-N
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Description

8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 8th position, hydroxyl groups at the 2nd and 4th positions, and a carbonitrile group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and cyanating agents like copper(I) cyanide (CuCN) under controlled temperatures and solvent conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can chelate metal ions, disrupting essential metal-dependent processes in microbial cells. Additionally, it can intercalate into DNA, inhibiting the replication and transcription processes, which is crucial for its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Bromo-2,4-dihydroxyquinoline-3-carbonitrile is unique due to the presence of both hydroxyl and carbonitrile groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C10H5BrN2O2

Molecular Weight

265.06 g/mol

IUPAC Name

8-bromo-4-hydroxy-2-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5BrN2O2/c11-7-3-1-2-5-8(7)13-10(15)6(4-12)9(5)14/h1-3H,(H2,13,14,15)

InChI Key

WQEGRUWOZJRKBN-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC(=O)C(=C2O)C#N

Origin of Product

United States

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